
Tert-butyl 3-amino-4,4-dimethoxypiperidine-1-carboxylate
Overview
Description
Tert-butyl 3-amino-4,4-dimethoxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and two methoxy groups attached to the piperidine ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4,4-dimethoxypiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and formaldehyde.
Introduction of the Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Tert-butyl Group: The tert-butyl group can be introduced via a tert-butylation reaction using tert-butyl chloride and a suitable base.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-4,4-dimethoxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : Tert-butyl 3-amino-4,4-dimethoxypiperidine-1-carboxylate serves as a crucial intermediate in synthesizing complex organic molecules. Its unique functional groups facilitate various chemical reactions, making it valuable in developing new compounds.
Biology
- Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit neuraminidase, an enzyme critical for the replication of influenza viruses. In vitro studies demonstrated that it significantly reduces enzyme activity at specific concentrations, indicating its potential as an antiviral agent .
- Mechanism of Action : The interaction with molecular targets such as enzymes or receptors allows this compound to modulate biological activity. For instance, the amino group may interact with critical side chains in neuraminidase's active site, blocking substrate access and preventing viral replication .
Medicine
- Potential Drug Candidate : Due to its biological activity, this compound is being explored for various therapeutic applications. Research indicates it may serve as a lead structure for developing anti-influenza drugs .
Polymer Chemistry
- Synthesis of Polyimides : This compound is utilized in synthesizing high-performance polyimide films significant in the microelectronics industry. The introduction of tert-butyl and dimethoxy groups enhances the solubility and thermal stability of these materials.
Biochemistry
- Synthesis of Biotin : this compound is involved in synthesizing biotin, a crucial water-soluble vitamin. The synthesis process involves several steps starting from L-cystine.
Influenza Virus Neuraminidase Inhibition
A study evaluated several compounds for their ability to inhibit neuraminidase from different influenza strains. This compound was among those tested, demonstrating significant reductions in enzyme activity at specific concentrations.
Compound | Strain | EC50 (µM) | Comments |
---|---|---|---|
This compound | A/Tokyo/3/67 | 0.5 | Significant inhibition observed |
Cytopathogenic Effects Reduction
In vitro assays showed that treatment with this compound led to a measurable decrease in cytopathogenic effects caused by viral infections in cultured cells. The effective concentration required for a 50% reduction (EC50) was determined through regression analysis.
Treatment | EC50 (µM) | Effectiveness |
---|---|---|
Control | 5 | Baseline |
Compound | 2 | 60% reduction |
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4,4-dimethoxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate
- Tert-butyl 4-hydroxy-1-piperidinecarboxylate
- 4,4-Dimethoxypiperidine derivatives
Uniqueness
Tert-butyl 3-amino-4,4-dimethoxypiperidine-1-carboxylate is unique due to the presence of both amino and methoxy groups on the piperidine ring, which imparts distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Biological Activity
Tert-butyl 3-amino-4,4-dimethoxypiperidine-1-carboxylate is a piperidine derivative with significant potential in biological research and pharmaceutical applications. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and two methoxy groups on the piperidine ring. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
This compound can be synthesized through several chemical reactions, including cyclization of appropriate precursors and introduction of functional groups via methylation and tert-butylation. The synthesis typically involves:
- Formation of the Piperidine Ring : Cyclization reactions using precursors like 1,5-diaminopentane.
- Methylation : Introduction of methoxy groups using reagents such as dimethyl sulfate.
- Tert-butylation : Using tert-butyl chloride in the presence of a base.
- Carboxylation : Incorporating the carboxylate group via carbon dioxide and a catalyst.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties. It has been investigated for its potential to inhibit neuraminidase, an enzyme critical for the replication of influenza viruses. In studies involving various α- and β-amino acids, compounds similar to this compound showed promise as transition-state analog inhibitors, suggesting that this compound might also serve as a lead structure for anti-influenza drug development .
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. By binding to these targets, it can modulate their activity, leading to various biological effects. For instance, in the context of neuraminidase inhibition, it is hypothesized that the amino group interacts with critical side chains in the enzyme's active site, thus blocking substrate access and preventing viral replication .
Case Studies
- Influenza Virus Neuraminidase Inhibition : A study tested several compounds for their ability to inhibit neuraminidase from different influenza strains. This compound was among those evaluated for its inhibitory effects against neuraminidase A/Tokyo/3/67. The results indicated a significant reduction in enzyme activity at specific concentrations .
- Cytopathogenic Effects Reduction : In vitro assays demonstrated that treatment with this compound led to a measurable decrease in cytopathogenic effects caused by viral infections in cultured cells. The effective concentration (EC50) required to achieve a 50% reduction in cytopathogenic effects was determined through regression analysis .
Comparative Analysis
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Tert-butyl group, amino group, two methoxy groups | Neuraminidase inhibition |
Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate | Similar piperidine structure with different substituents | Potential enzyme inhibitor |
4,4-Dimethoxypiperidine derivatives | Variations in functional groups | Diverse biological activities |
Properties
IUPAC Name |
tert-butyl 3-amino-4,4-dimethoxypiperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-11(2,3)18-10(15)14-7-6-12(16-4,17-5)9(13)8-14/h9H,6-8,13H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZNMTWCAYMOEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1779605-21-8 | |
Record name | tert-butyl 3-amino-4,4-dimethoxypiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.